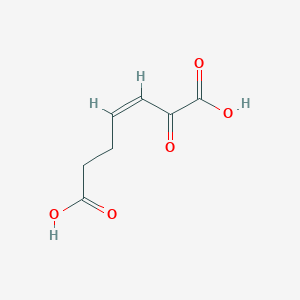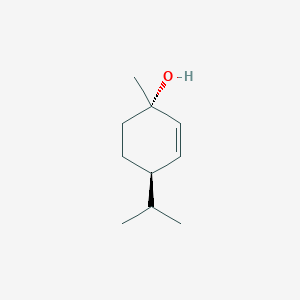
SU 4984
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SU 4984 is a cell-permeable, ATP-competitive, and reversible inhibitor of the fibroblast growth factor receptor 1 (FGFR1). It also inhibits platelet-derived growth factor receptor and insulin receptor . This compound is primarily used in scientific research, particularly in the study of cancer and other diseases involving receptor tyrosine kinases .
Métodos De Preparación
The synthesis of SU 4984 involves several steps:
Análisis De Reacciones Químicas
SU 4984 undergoes several types of chemical reactions:
Inhibition of Kinase Activity: It inhibits the kinase activity of FGFR1 with an IC50 of 10-20 μM in the presence of 1 mM adenosine triphosphate.
Autophosphorylation Inhibition: It inhibits the autophosphorylation of FGFR1 induced by alphaFGF in NIH 3T3 cells, with an IC50 of 20-40 μM.
Tyrosine Phosphorylation Reduction: It substantially reduces tyrosine phosphorylation of the wild-type receptor and reduces 50% phosphorylation of constitutive C2 KIT.
Aplicaciones Científicas De Investigación
SU 4984 is widely used in scientific research, particularly in the following areas:
Cancer Research: It is used to study the inhibition of receptor tyrosine kinases, which play a crucial role in the development and progression of cancer.
Cell Signaling Studies: It is used to investigate the signaling pathways involving FGFR1, platelet-derived growth factor receptor, and insulin receptor.
Drug Development: It serves as a lead compound for the development of new inhibitors targeting receptor tyrosine kinases.
Mecanismo De Acción
SU 4984 exerts its effects by inhibiting the kinase activity of FGFR1, platelet-derived growth factor receptor, and insulin receptor. It binds to the ATP binding cleft of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation and survival, making it a valuable tool in cancer research .
Comparación Con Compuestos Similares
SU 4984 is compared with other similar compounds, such as:
Nintedanib: A triple vascular kinase inhibitor that inhibits VEGFR1, VEGFR2, VEGFR3, FGFR1, FGFR2, FGFR3, PDGFRα, and PDGFRβ.
Sorafenib: A multikinase inhibitor that targets Raf-1, B-Raf, VEGFR2, VEGFR3, VEGFR4, PDGFRβ, FLT3, and c-Kit.
This compound is unique in its specific inhibition of FGFR1, making it a valuable tool for studying the role of this receptor in various diseases .
Propiedades
Fórmula molecular |
C20H19N3O2 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
4-[4-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C20H19N3O2/c24-14-22-9-11-23(12-10-22)16-7-5-15(6-8-16)13-18-17-3-1-2-4-19(17)21-20(18)25/h1-8,13-14H,9-12H2,(H,21,25)/b18-13+ |
Clave InChI |
ZNFJBJDODKHWED-QGOAFFKASA-N |
SMILES isomérico |
C1CN(CCN1C=O)C2=CC=C(C=C2)/C=C/3\C4=CC=CC=C4NC3=O |
SMILES canónico |
C1CN(CCN1C=O)C2=CC=C(C=C2)C=C3C4=CC=CC=C4NC3=O |
Sinónimos |
3-(4-(1-formylpiperazin-4-yl)-benzylidenyl)-2-indolinone SU 4984 Su-4984 SU4984 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2,5-dimethyl-N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1233574.png)

![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1233576.png)



